molecular formula C20H17ClN6O B11221864 N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide

Cat. No.: B11221864
M. Wt: 392.8 g/mol
InChI Key: WJXGJABXWCVQLX-UHFFFAOYSA-N
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Description

N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a privileged scaffold in medicinal chemistry.

Properties

Molecular Formula

C20H17ClN6O

Molecular Weight

392.8 g/mol

IUPAC Name

N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide

InChI

InChI=1S/C20H17ClN6O/c21-15-7-4-8-16(11-15)27-20-17(12-24-27)19(22-13-23-20)26-25-18(28)10-9-14-5-2-1-3-6-14/h1-8,11-13H,9-10H2,(H,25,28)(H,22,23,26)

InChI Key

WJXGJABXWCVQLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate hydrazine derivatives with chlorinated aromatic compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields. This method involves the use of ultrasonic waves to promote the cycloaddition reactions, leading to the formation of the desired pyrazolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets, such as protein kinases, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide stands out due to its unique combination of a pyrazolopyrimidine core with a chlorinated aromatic ring and a phenylpropanehydrazide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

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